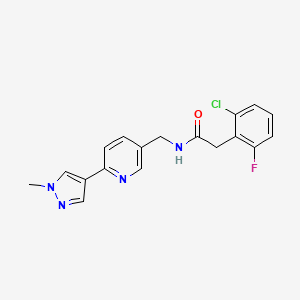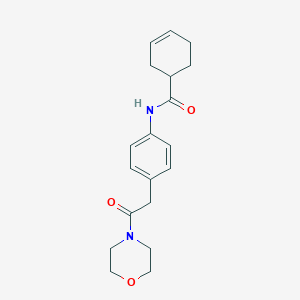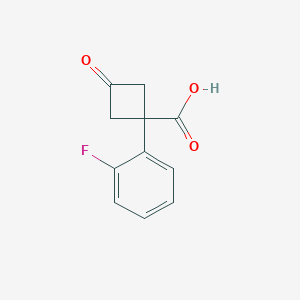![molecular formula C16H22N2O6S B2556470 2-methoxy-5-(N-(octahydrobenzo[b][1,4]dioxin-6-yl)sulfamoyl)benzamide CAS No. 1902908-39-7](/img/structure/B2556470.png)
2-methoxy-5-(N-(octahydrobenzo[b][1,4]dioxin-6-yl)sulfamoyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is listed on a chemical supplier’s website1, but no detailed description or data is provided.
Synthesis Analysis
I couldn’t find specific information on the synthesis of this exact compound. However, there are general methods for synthesizing benzamide compounds2. These methods often involve starting from an appropriate benzoic acid or amine derivative.Molecular Structure Analysis
Unfortunately, I couldn’t find any specific information on the molecular structure of this compound.Chemical Reactions Analysis
No specific information on the chemical reactions involving this compound was found.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not provided in the sources I found.Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antioxidant Activities
Benzamide derivatives isolated from endophytic Streptomyces have demonstrated antimicrobial and antioxidant activities. This suggests a potential application of similar compounds in developing treatments or agents with antimicrobial properties (Yang et al., 2015).
Anti-inflammatory and Analgesic Agents
Synthesis of novel benzamide derivatives derived from visnaginone and khellinone showed significant anti-inflammatory and analgesic activities. These compounds inhibit cyclooxygenase enzymes (COX-1/COX-2), suggesting their use in developing new anti-inflammatory drugs (Abu‐Hashem et al., 2020).
Alzheimer's Disease Treatment
A series of benzamide-based histone deacetylase 6 (HDAC6) inhibitors demonstrated potential for ameliorating Alzheimer's disease phenotypes. One compound, in particular, showed neuroprotective activity and the ability to cross the blood-brain barrier, offering a basis for future Alzheimer's disease treatments (Lee et al., 2018).
Antihypertensive Agents
Benzamide derivatives have been explored for their antihypertensive properties. Research into quinazoline and benzene sulfonamide derivatives demonstrated potential as diuretic and antihypertensive agents, suggesting applications in cardiovascular disease management (Rahman et al., 2014).
DNA Interaction
Schiff base compounds, including benzohydrazide and sulfonohydrazide derivatives, showed remarkable activities in biological screenings, including interaction with Salmon sperm DNA. This highlights a potential application in studying DNA interactions and developing nucleotide analogs (Sirajuddin et al., 2013).
Safety And Hazards
No specific safety and hazard information for this compound was found.
Zukünftige Richtungen
Given the lack of information on this compound, future research could focus on its synthesis, characterization, and potential applications.
Please note that this analysis is based on the limited information available and may not be comprehensive. For a detailed analysis, please consult a specialist or conduct further research.
Eigenschaften
IUPAC Name |
5-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-ylsulfamoyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O6S/c1-22-13-5-3-11(9-12(13)16(17)19)25(20,21)18-10-2-4-14-15(8-10)24-7-6-23-14/h3,5,9-10,14-15,18H,2,4,6-8H2,1H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTSNHPYXUCREV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2CCC3C(C2)OCCO3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-5-(N-(octahydrobenzo[b][1,4]dioxin-6-yl)sulfamoyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

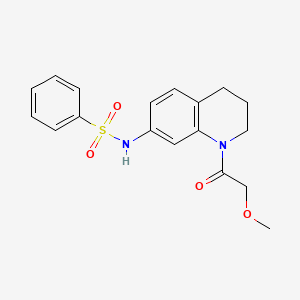
![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B2556389.png)
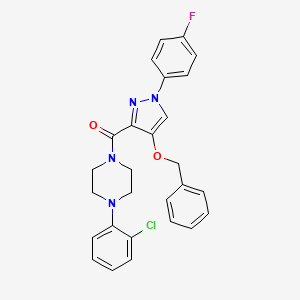
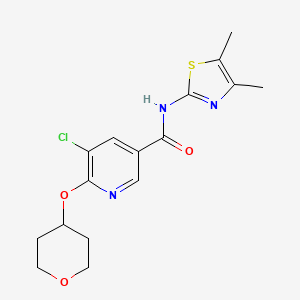
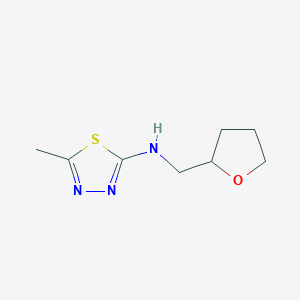
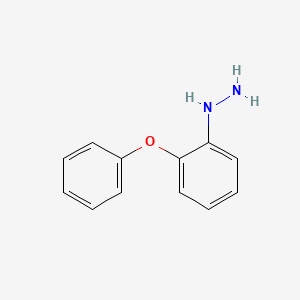
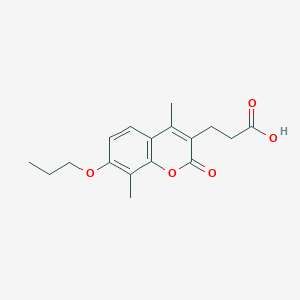
![N-(4-butylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2556397.png)
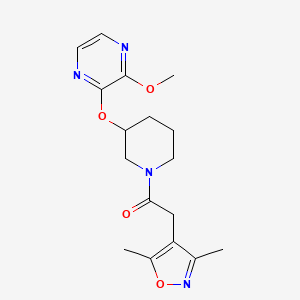
![2-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyrazine](/img/structure/B2556404.png)
